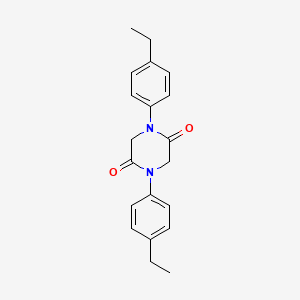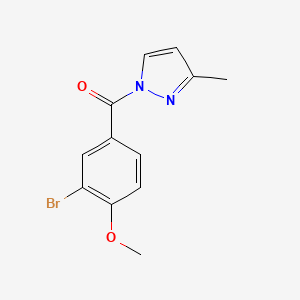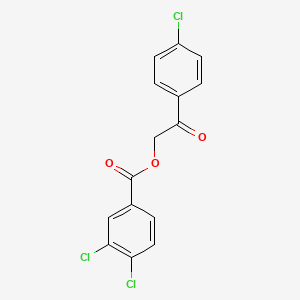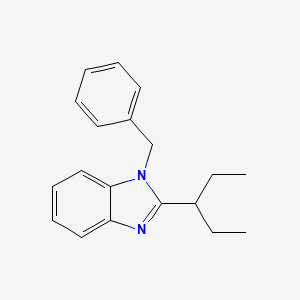
1,4-bis(4-ethylphenyl)-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-bis(4-ethylphenyl)-2,5-piperazinedione, also known as BEEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, materials science, and catalysis. BEEP is a derivative of the well-known compound piperazine, which has been used in pharmaceuticals and other industries for decades. In
Mecanismo De Acción
The mechanism of action of 1,4-bis(4-ethylphenyl)-2,5-piperazinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease, such as colitis and arthritis. This compound has also been shown to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-bis(4-ethylphenyl)-2,5-piperazinedione has several advantages for lab experiments, including its low toxicity profile, reproducible synthesis method, and potential applications in various fields. However, this compound also has some limitations, including its limited solubility in water and its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for research on 1,4-bis(4-ethylphenyl)-2,5-piperazinedione, including:
1. Further studies on the mechanism of action of this compound, including its interactions with enzymes and signaling pathways in cells.
2. Development of novel this compound-based compounds with improved properties, such as solubility and bioavailability.
3. Investigation of the potential applications of this compound in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
4. Development of this compound-based materials with novel properties, such as self-healing and stimuli-responsive behavior.
5. Exploration of the catalytic properties of this compound-based metal complexes in organic synthesis.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method is reliable and reproducible, and its mechanism of action and biochemical and physiological effects have been studied extensively. Further research on this compound is needed to fully understand its potential and to develop novel compounds and materials based on its structure.
Métodos De Síntesis
The synthesis of 1,4-bis(4-ethylphenyl)-2,5-piperazinedione can be achieved through a multi-step process involving the reaction of piperazine with 4-ethylbenzoyl chloride, followed by a reduction step using sodium borohydride. The resulting product is then subjected to a cyclization reaction using acetic anhydride and sulfuric acid. The final product is obtained after purification using column chromatography. This synthesis method has been reported in several scientific papers and is considered reliable and reproducible.
Aplicaciones Científicas De Investigación
1,4-bis(4-ethylphenyl)-2,5-piperazinedione has been studied extensively for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in organic synthesis.
Propiedades
IUPAC Name |
1,4-bis(4-ethylphenyl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-15-5-9-17(10-6-15)21-13-20(24)22(14-19(21)23)18-11-7-16(4-2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAKQOQMLCUNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(=O)N(CC2=O)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)
![N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)

![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)
![4-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5716444.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716445.png)


![2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5716471.png)

![4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5716483.png)
![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716494.png)
![5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5716502.png)
